

Spectroscopic Profile of 4-Nitrobenzoic Acid: A Technical Guide

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This guide provides an in-depth analysis of the spectroscopic data for **4-nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals, including procaine and folic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-nitrobenzoic acid**.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectrum of **4-nitrobenzoic acid** reveals characteristic absorption bands corresponding to its principal functional groups. The data presented is a compilation of expected values for its structural motifs.



Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
1710-1680	Strong	C=O stretch (Carboxylic acid)
1610-1590	Medium	C=C stretch (Aromatic ring)
1550-1510	Strong	NO ₂ asymmetric stretch
1355-1345	Strong	NO ₂ symmetric stretch
1320-1210	Strong	C-O stretch (Carboxylic acid)
920-910	Medium, Broad	O-H bend (Out-of-plane, dimer)
860-850	Strong	C-H bend (Out-of-plane, paradisubstituted)
850-840	Medium	C-N stretch

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **4-nitrobenzoic acid**. The data was recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
13.64	Singlet	1H	-COOH
8.33-8.30	Multiplet	2H	Aromatic H (ortho to - NO ₂)
8.20-8.13	Multiplet	2H	Aromatic H (ortho to - COOH)



¹³C NMR (126 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Assignment
166.27	-СООН
150.47	C-NO ₂
136.89	С-СООН
131.15	CH (ortho to -COOH)
124.16	CH (ortho to -NO ₂)

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy illustrates the electronic transitions within the molecule. The spectrum was obtained in an alcohol solvent.

λ _{max} (nm)	Molar Absorptivity (ε)	log(ε)	Solvent
258	11,015 L⋅mol ⁻¹ ⋅cm ⁻¹	4.08	Alcohol
294 (shoulder)	2,512 L·mol ⁻¹ ·cm ⁻¹	3.40	Alcohol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

- Sample Preparation (KBr Pellet Method):
 - A small amount of 4-nitrobenzoic acid (1-2 mg) is ground with approximately 100-200 mg
 of dry KBr powder in an agate mortar.



- The mixture is ground to a fine, homogeneous powder.
- The powder is then transferred to a pellet press and compressed under high pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

- A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
- The sample pellet is placed in the spectrometer's sample holder.
- The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: High-Resolution NMR Spectroscopy.

- Sample Preparation:
 - Approximately 5-10 mg of **4-nitrobenzoic acid** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
 - The solution is then transferred to a 5 mm NMR tube.
 - A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing if the solvent signal is not used.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve maximum homogeneity.
- The desired NMR experiments (¹H, ¹³C) are run with appropriate parameters (e.g., number of scans, pulse sequence).



Ultraviolet-Visible (UV-Vis) Spectroscopy

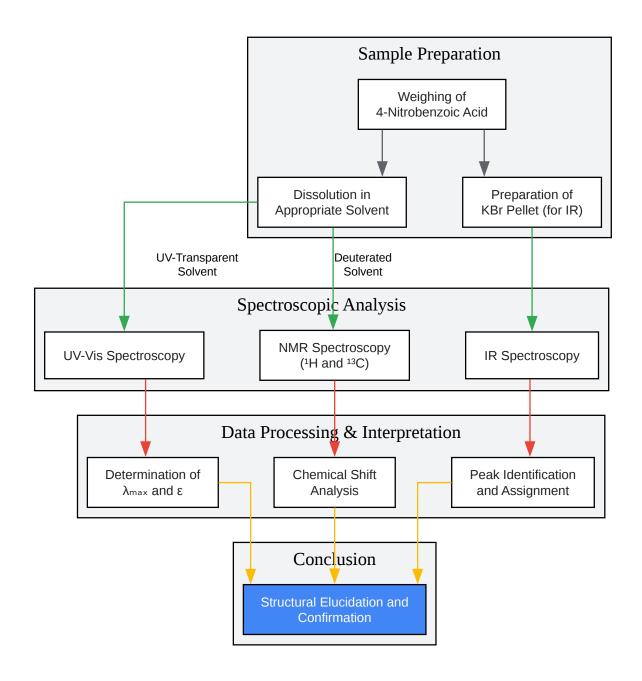
Method: Solution-Phase UV-Vis Spectrophotometry.

- Sample Preparation:
 - A stock solution of 4-nitrobenzoic acid is prepared by dissolving a precisely weighed amount of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to a known volume.
 - The stock solution is then serially diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- · Data Acquisition:
 - A cuvette is filled with the pure solvent to record a baseline (blank) spectrum.
 - The cuvette is then rinsed and filled with the sample solution.
 - The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm), measuring the absorbance at each wavelength.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-nitrobenzoic acid**.





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Caption: Workflow for the spectroscopic analysis of **4-Nitrobenzoic acid**.

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References

- 1. researchgate.net [researchgate.net]
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